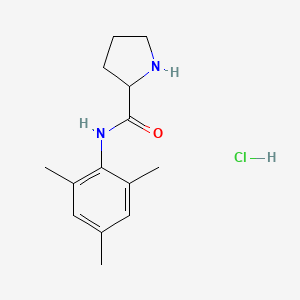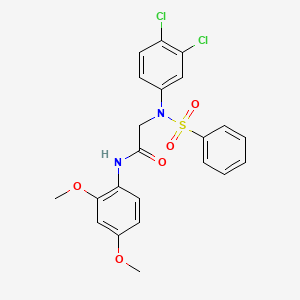![molecular formula C15H11ClF3N3OS B5092767 N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]-4-methylbenzamide](/img/structure/B5092767.png)
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]-4-methylbenzamide: is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, a carbamothioyl linkage, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with 4-methylbenzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored and optimized to achieve high yields and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions: N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the pyridine ring is replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Substituted pyridine derivatives.
科学研究应用
Chemistry: In chemistry, N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]-4-methylbenzamide is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their potential as drug candidates. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the agrochemical industry, the compound is evaluated for its potential as a pesticide or herbicide. Its ability to interact with specific biological pathways makes it a candidate for the development of new agrochemical products.
作用机制
The mechanism of action of N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins in bacteria, leading to cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and survival.
相似化合物的比较
- N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethoxycarbohydrazide
- N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide
Comparison: Compared to similar compounds, N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]-4-methylbenzamide exhibits unique properties due to the presence of the carbamothioyl linkage and the benzamide moiety. These structural features contribute to its distinct chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3OS/c1-8-2-4-9(5-3-8)13(23)22-14(24)21-12-11(16)6-10(7-20-12)15(17,18)19/h2-7H,1H3,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRJVDMUMISJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B5092684.png)
![N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide](/img/structure/B5092692.png)
![5-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-2-morpholin-4-ylbenzoic acid](/img/structure/B5092700.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B5092705.png)

![4-chloro-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide](/img/structure/B5092719.png)
![N-[(3,5-dimethoxyphenyl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5092730.png)

![3-fluoro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5092751.png)

![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5092761.png)


![N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B5092799.png)
